X-NeuNAc

Description

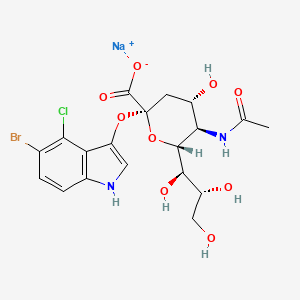

Structure

3D Structure of Parent

Properties

CAS No. |

160369-85-7 |

|---|---|

Molecular Formula |

C19H22BrClN2NaO9 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

InChI Key |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Appearance |

White to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid (BClNA)

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid (BClNA), also known by its synonym X-NeuNAc. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, mechanism of action, and practical applications of this chromogenic substrate, grounding theoretical knowledge in field-proven insights.

Introduction: The Role of Chromogenic Substrates in Enzymology

The detection and quantification of enzyme activity are cornerstones of biological research and clinical diagnostics. Neuraminidases, also known as sialidases, are a critical class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] These enzymes are pivotal in various biological processes and are key virulence factors in pathogens, including the influenza virus and bacteria associated with conditions like bacterial vaginosis (BV).[3][4]

BClNA is a specialized chemical tool designed to detect neuraminidase activity. As a chromogenic substrate, its enzymatic cleavage results in a distinct, visually identifiable color change, providing a straightforward method for identifying the presence of active neuraminidase enzymes.[5][6] This guide will explore the unique chemical structure of BClNA that enables this function and its practical implementation in the laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a substrate's physicochemical properties is paramount for its effective use, ensuring proper handling, storage, and solubilization for reproducible experimental outcomes.

Chemical Identity

The BClNA molecule is a complex organic salt, consisting of a sialic acid (N-acetylneuraminic acid) moiety linked via an α-glycosidic bond to a halogenated indole group (5-bromo-4-chloro-indoxyl). It is most commonly supplied as a sodium salt.

// Nodes for the structure N_acetyl [label="HN-C(=O)-CH₃", pos="3.5,1.5!"]; sialic_ring_O [label="O", pos="2,-0.5!"]; sialic_ring_C1 [label="C", pos="1,0!"]; sialic_ring_C2 [label="C", pos="2,1!"]; sialic_ring_C3 [label="C", pos="3,0!"]; sialic_ring_C4 [label="C", pos="2.5,-1.5!"]; sialic_ring_C5 [label="C", pos="1,-2!"]; carboxy [label="COO⁻Na⁺", pos="0,-0.5!"]; trihydroxypropyl [label="CH(OH)-CH(OH)-CH₂OH", pos="0,-3!"]; OH1 [label="OH", pos="4,-0.5!"];

indole_O [label="O", pos="-0.5,0.5!"]; indole_C3 [label="C", pos="-1.5,0.5!"]; indole_C2 [label="C", pos="-2.5,1.5!"]; indole_NH [label="N-H", pos="-3.5,0.5!"]; indole_C4 [label="C", pos="-4.5,1.5!"]; indole_C5 [label="C", pos="-5.5,0.5!"]; indole_C6 [label="C", pos="-5.5,-0.5!"]; indole_C7 [label="C", pos="-4.5,-1.5!"]; indole_C8 [label="C", pos="-3.5,-0.5!"]; indole_C9 [label="C", pos="-2.5,-0.5!"];

Cl [label="Cl", pos="-6.5,1!"]; Br [label="Br", pos="-6.5,-1!"];

// Edges for the structure sialic_ring_C1 -- sialic_ring_C2; sialic_ring_C2 -- sialic_ring_C3; sialic_ring_C3 -- sialic_ring_C4; sialic_ring_C4 -- sialic_ring_C5; sialic_ring_C5 -- sialic_ring_O; sialic_ring_O -- sialic_ring_C1;

sialic_ring_C2 -- N_acetyl; sialic_ring_C1 -- carboxy; sialic_ring_C5 -- trihydroxypropyl; sialic_ring_C3 -- OH1;

sialic_ring_C1 -- indole_O; indole_O -- indole_C3;

indole_C3 -- indole_C2; indole_C2 -- indole_NH; indole_NH -- indole_C4; indole_C4 -- indole_C5; indole_C5 -- indole_C6; indole_C6 -- indole_C7; indole_C7 -- indole_C8; indole_C8 -- indole_NH; indole_C8 -- indole_C9; indole_C9 -- indole_C3;

indole_C4 -- Cl; indole_C6 -- Br; } end_dot

Figure 1: Chemical Structure of 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid (Sodium Salt).

Physicochemical Data

The successful application of BClNA hinges on its correct preparation and storage. The data below, consolidated from supplier technical sheets, provides essential parameters for laboratory use.

| Property | Value | Source(s) |

| Synonyms | X-NeuNAc, X-Neu5Ac | [5][6] |

| CAS Number | 160369-85-7 | [5][6][7][8][9] |

| Molecular Formula | C₁₉H₂₁BrClN₂O₉Na | [5][6][7] |

| Molecular Weight | 559.72 g/mol | [5][6][7][8][9][10] |

| Appearance | White to off-white powder | [7] |

| Solubility | Water (50 mg/mL) | [7] |

| Purity | ≥90% to ≥98% (lot-dependent) | [6][7] |

| Storage Conditions | -20°C to -15°C, protect from light | [5][7] |

| Stability | Moisture and temperature sensitive | [5][10] |

Scientist's Note on Handling: The specified storage at -20°C in a desiccated, light-protected environment is critical. BClNA is hygroscopic and susceptible to degradation.[5][10] For experimental use, it is advisable to prepare fresh aqueous solutions. Stock solutions in anhydrous solvents like dimethylformamide (DMF) may offer extended stability if stored properly, but aqueous working solutions should be used promptly.

Part 2: The Chromogenic Mechanism of Action

The utility of BClNA lies in a two-stage reaction cascade initiated by the target enzyme. This process transforms a soluble, colorless substrate into an insoluble, intensely colored precipitate, providing a clear visual readout of enzymatic activity.

-

Enzymatic Hydrolysis: The process begins when a neuraminidase enzyme recognizes and binds to the sialic acid portion of the BClNA molecule. The enzyme then catalyzes the hydrolysis of the α-ketosidic linkage between the sialic acid and the 5-bromo-4-chloro-3-indoxyl group.[9][10] This cleavage releases two products: free N-acetylneuraminic acid and the highly unstable intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization: The released 5-bromo-4-chloro-3-indoxyl is the chromogenic precursor. In the presence of molecular oxygen (aerobic conditions), it undergoes spontaneous oxidation. This process involves the loss of two protons and two electrons, leading to the formation of an indoxyl radical intermediate.[11] Two of these radical molecules then rapidly dimerize to form the final product: 5,5'-dibromo-4,4'-dichloro-indigo. This final molecule is intensely blue and highly insoluble in aqueous solutions, causing it to precipitate at the site of enzymatic activity.[10][12]

Figure 2: Reaction pathway for the detection of neuraminidase activity using BClNA.

This mechanism is analogous to the well-known X-gal substrate used for β-galactosidase detection, where enzymatic cleavage also releases a halogenated indoxyl that dimerizes to form a blue precipitate.[2][9][10][13] The choice of bromine and chlorine substituents on the indole ring is a deliberate chemical design choice to modulate the electronic properties of the indoxyl intermediate, ensuring efficient oxidation and dimerization to produce a vivid and stable final product.

Part 3: Applications in Research and Diagnostics

BClNA's primary application is the detection of sialidase activity in biological samples. Its most prominent and validated use is in the rapid diagnosis of Bacterial Vaginosis (BV).

Diagnostic Aid for Bacterial Vaginosis (BV)

BV is a polymicrobial condition characterized by a shift in the vaginal microbiome away from protective lactobacilli towards anaerobic bacteria such as Gardnerella vaginalis, Prevotella spp., and Bacteroides spp.[3] Many of these BV-associated pathogens produce sialidase enzymes.[7][14]

The BClNA substrate is the core component of several point-of-care diagnostic tests for BV.[12][14][15] In these assays, a vaginal fluid sample is applied to a test strip or vessel containing BClNA.[14] The presence of bacterial sialidases in the sample cleaves the substrate, leading to the development of a blue or green color within minutes, indicating a positive result.[15] Studies have demonstrated that these sialidase-based tests have high sensitivity (88-95.6%) and specificity (95-96.3%) for the diagnosis of BV, making them a valuable alternative to traditional Gram staining (Nugent score) or Amsel's criteria.[3][7]

Causality Insight: The power of this diagnostic lies in the strong correlation between elevated sialidase activity and the pathogenic, polymicrobial state of BV. Healthy vaginal flora dominated by lactobacilli exhibits negligible sialidase activity. Therefore, the enzymatic reaction is a direct and specific biochemical marker of the disease state.

Virology and Microbiology Research

While less common than fluorogenic or chemiluminescent substrates for quantitative studies, BClNA can be used for qualitative screening of neuraminidase activity in virology (e.g., influenza virus) and microbiology.[4] It can be incorporated into plaque assays to differentiate viral plaques based on neuraminidase expression or used in bacterial culture media to screen for sialidase-producing colonies.

Part 4: Field-Proven Experimental Protocol

This section provides a validated, step-by-step methodology for a qualitative sialidase activity assay, adapted from protocols used in BV diagnostic tests. This protocol is designed to be self-validating by including necessary controls.

Objective: To detect the presence of sialidase activity in a liquid biological sample.

Materials:

-

5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt (BClNA)

-

Assay Buffer: 150 mM Sodium Acetate, 25 mM CaCl₂, 1 mM NaCl, adjusted to pH 5.5

-

Positive Control: Commercially available neuraminidase (e.g., from Clostridium perfringens)

-

Negative Control: Assay buffer or a known sialidase-negative sample

-

Test vessels (e.g., microcentrifuge tubes or a 96-well plate)

-

Sample collection tools (e.g., swabs, pipettes)

Protocol Steps:

-

Substrate Preparation (The "Why"): Prepare a working solution of BClNA at 0.63 mM in the Assay Buffer.[3] This concentration is empirically determined to be sufficient for a robust colorimetric change without being wasteful. The acidic pH of 5.5 is optimal for many bacterial sialidases.[3] The inclusion of calcium chloride (CaCl₂) is critical, as Ca²⁺ ions are essential for the structural stability and enzymatic activity of many neuraminidases.[1][4][8][16]

-

Assay Setup (Self-Validation):

-

Test Sample: Add 100 µL of the biological sample (e.g., supernatant from a centrifuged vaginal swab eluate) to a test vessel.

-

Positive Control: Add 100 µL of a dilute, active neuraminidase solution to a separate vessel. This control validates that the substrate and buffer are working correctly and confirms what a positive result looks like.

-

Negative Control: Add 100 µL of Assay Buffer to a third vessel. This control ensures that the substrate solution does not spontaneously degrade to produce a color change and confirms what a negative result looks like.

-

-

Initiating the Reaction: Add 100 µL of the BClNA working solution to each vessel. Mix gently by swirling or tapping.

-

Incubation: Incubate the vessels at room temperature (or 37°C for potentially faster results) for 10-15 minutes.[14][15] The reaction is often rapid, and color development can be observed within this timeframe.

-

Reading the Results:

-

Positive Result: The development of a distinct blue or blue-green color indicates the presence of sialidase activity.[15]

-

Negative Result: The solution remains colorless or its initial pale yellow color, matching the negative control.[15]

-

Invalid Result: If the positive control does not turn blue or the negative control does, the assay is invalid and must be repeated.

-

Part 5: Comparison with Other Neuraminidase Substrates

While BClNA is effective for qualitative detection, other substrates are often preferred for quantitative analysis or high-throughput screening. The choice of substrate is dictated by the experimental goal.

| Substrate Type | Example(s) | Detection Principle | Key Advantages | Key Limitations | Primary Applications |

| Chromogenic | BClNA (X-NeuNAc) | Enzymatic cleavage produces an insoluble colored precipitate. | Simple visual detection, no special equipment needed, good for solid-phase assays (plaques, colonies). | Difficult to quantify accurately, lower sensitivity than other methods, precipitation can be problematic in solution-based assays. | Point-of-care diagnostics (BV), histological staining, bacterial colony screening. |

| Fluorogenic | MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) | Cleavage releases the highly fluorescent product 4-methylumbelliferone (4-MU).[11] | High sensitivity, highly quantitative, suitable for kinetic studies (Kₘ, Vₘₐₓ), widely used in antiviral susceptibility testing.[3][11][17] | Requires a fluorometer for detection, potential for signal interference from sample components.[3][17] | Influenza neuraminidase inhibitor screening, viral surveillance, enzyme kinetics. |

| Chemiluminescent | 1,2-dioxetane derivative of sialic acid | Enzymatic cleavage initiates a chemical reaction that produces light. | Highest sensitivity, broad dynamic range, excellent for low-abundance enzyme detection. | Requires a luminometer, can be more expensive, substrate stability can be a concern. | High-throughput screening (HTS) for neuraminidase inhibitors, sensitive clinical assays. |

Scientist's Recommendation: For rapid, binary (yes/no) diagnostic questions where cost and ease of use are priorities, BClNA is an excellent choice. For drug development, antiviral resistance monitoring, and detailed enzymatic characterization that requires precise quantification of activity, a fluorogenic substrate like MUNANA is the industry standard.[11][14]

Conclusion

5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid is a cleverly designed chemical probe that leverages a classic chromogenic mechanism for the simple and effective detection of neuraminidase activity. Its robust performance and clear visual endpoint have made it an indispensable tool in the point-of-care diagnosis of bacterial vaginosis. While quantitative applications favor more sensitive fluorogenic or chemiluminescent substrates, the foundational principles and utility of BClNA ensure its continued relevance in specific diagnostic and research niches where visual, qualitative data is sufficient and powerful. Understanding its chemical structure, mechanism, and optimal handling is key to harnessing its full potential in the laboratory.

References

-

Bradshaw CS, Morton AN, Garland SM, Horvath LV, Kuzevska I, Fairley CK. Evaluation of a point-of-care test, BVBlue, and clinical laboratory criteria for diagnosis of bacterial vaginosis. J Clin Microbiol. 2005 Mar; 43(3):1304-1308. [Link]

-

Genex Science. 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid sodium salt. [Link]

-

RayBiotech. Bacterial Vaginosis Test Kit (Sialidase Detection Method). [Link]

-

ResearchGate. Indoxyl radical as an intermediate in dimerization to form indigo. [Link]

-

Durrant, J. D., & Amaro, R. E. (2010). Impact of calcium on N1 influenza neuraminidase dynamics and binding free energy. Proteins: Structure, Function, and Bioinformatics, 78(11), 2561-2573. [Link]

-

Sims, A. C., & Ison, C. A. (2000). X-gal staining. Methods in molecular biology (Clifton, N.J.), 130, 43–48. [Link]

-

Burmeister, W. P., Ruigrok, R. W., & Cusack, S. (1993). Calcium is needed for the thermostability of influenza B virus neuraminidase. Virology, 196(1), 113-122. [Link]

-

Marathe, B. M., Lévêque, V., Klumpp, K., Webster, R. G., & Govorkova, E. A. (2013). Determination of neuraminidase kinetic constants using whole influenza virus preparations and correction for spectroscopic interference by a fluorogenic substrate. PloS one, 8(8), e71401. [Link]

-

Oreate AI Blog. Unlocking the Blue: The Art and Science of X-Gal Staining. (2024). [Link]

-

Wikipedia. X-gal. [Link]

-

Smibert, C. A., & Ison, C. A. (1999). Use of 5-bromo-4-chloro-3-indolyl-alpha-d-N-acetylneuraminic acid in a novel spot test to identify sialidase activity in vaginal swabs from women with bacterial vaginosis. Journal of clinical microbiology, 37(9), 3005–3007. [Link]

-

Wuhan weiss, biological engineering co., LTD. 5-BroMo-4-chloro-3-indolyl-α-DN-acetylneuraMinic acid sodiuM salt. [Link]

-

Smirnov, I., et al. (2025). Kinetic MUNANA assay reveals functionally relevant antibody epitopes on Influenza A virus neuraminidase. Communications Biology. [Link]

-

Wikipedia. Baloxavir marboxil. [Link]

-

Burmeister, W. P., et al. (1992). The crystal structure of influenza B virus neuraminidase and its complex with sialic acid. The EMBO journal, 11(2), 493–501. [Link]

-

HUI BAI YI Blog. How to use X-GAL for cell staining?. (2024). [Link]

-

Meawed, G. M., et al. (2017). Diagnosis of Bacterial Vaginosis among Symptomatic Egyptian Women: Value of Assessing Bacterial Sialidase Activity. International Journal of Current Microbiology and Applied Sciences, 6(4), 906-917. [Link]

Sources

- 1. Calcium is needed for the thermostability of influenza B virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to use X - GAL for cell staining? - Blog [hbynm.com]

- 3. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic MUNANA assay reveals functionally relevant antibody epitopes on Influenza A virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanophotonic Sialidase Immunoassay for Bacterial Vaginosis Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 180034: Bacterial Vaginosis, Sialidase Activity | Labcorp Women's Health [womenshealth.labcorp.com]

- 8. Impact of calcium on N1 influenza neuraminidase dynamics and binding free energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Unlocking the Blue: The Art and Science of X-Gal Staining - Oreate AI Blog [oreateai.com]

- 11. researchgate.net [researchgate.net]

- 12. raybiotech.com [raybiotech.com]

- 13. X-gal - Wikipedia [en.wikipedia.org]

- 14. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 15. ijcmas.com [ijcmas.com]

- 16. Impact of calcium on N1 influenza neuraminidase dynamics and binding free energy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

Technical Guide: X-NeuNAc Chromogenic Substrate for Neuraminidase Activity

Part 1: Introduction & Mechanistic Basis

The Diagnostic Gap

In the landscape of neuraminidase (sialidase) detection, researchers often face a trade-off between quantification and localization . While fluorogenic substrates like MU-NANA dominate high-throughput drug screening (IC50 determination), they fail in applications requiring spatial resolution, such as histochemistry or colony differentiation.

X-NeuNAc (5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid) bridges this gap. It is a precipitating chromogenic substrate that yields a stable, insoluble blue pigment at the site of enzymatic activity. This guide details the physicochemical properties, reaction kinetics, and validated protocols for deploying X-NeuNAc in bacterial vaginosis (BV) diagnostics and viral plaque assays.

Mechanism of Action: The "Blue-White" Shift

The utility of X-NeuNAc relies on a two-step reaction pathway: enzymatic cleavage followed by oxidative dimerization. Unlike pNP-NANA, which releases a soluble yellow product, X-NeuNAc releases an unstable aglycone that precipitates.

-

Enzymatic Hydrolysis: Neuraminidase cleaves the

-ketosidic linkage between the N-acetylneuraminic acid (NeuNAc) and the 5-bromo-4-chloro-3-indolyl moiety. -

Precipitation: The released indolyl intermediate undergoes spontaneous oxidative dimerization in the presence of atmospheric oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo. This is a deeply colored, water-insoluble precipitate.

Part 2: Critical Parameters for Assay Optimization

To ensure reproducibility and prevent false positives (background hydrolysis) or false negatives (solubility issues), the following parameters must be strictly controlled.

Solubility & Stock Preparation

X-NeuNAc is hydrophobic. Direct dissolution in aqueous buffers often leads to micro-precipitation that is invisible to the naked eye but blunts enzyme access.

-

Protocol: Dissolve stock (e.g., 100 mM) in anhydrous DMSO or DMF .

-

Storage: Aliquot and store at -20°C, protected from light. Indolyl substrates are photosensitive; exposure causes spontaneous blue background.

pH Optimization

The reaction rate is pH-dependent.

-

Viral Neuraminidases (Influenza A/B): Optimal pH is 5.5 – 6.0 (MES or Acetate buffer).

-

Bacterial Sialidases (e.g., Gardnerella vaginalis): Often retain activity at slightly higher pH (pH 6.0 – 6.5 ), but acidic conditions generally favor the stability of the substrate against spontaneous hydrolysis.

-

Causality: At pH > 7.5, the rate of spontaneous (non-enzymatic) hydrolysis increases, leading to high background noise.

The Role of Metal Ions

Many bacterial sialidases are Calcium-dependent.

-

Recommendation: Supplement buffers with 1-4 mM CaCl₂ .

-

Warning: Phosphate buffers can precipitate calcium. Use MES , HEPES , or Tris-Maleate instead.

Part 3: Comparative Analysis of Substrates

Select the right tool for your specific research question.

| Feature | X-NeuNAc | MU-NANA (4-MU) | pNP-NANA |

| Readout Type | Colorimetric (Precipitate) | Fluorogenic (Soluble) | Colorimetric (Soluble) |

| Primary Use | Histochemistry, Colony Blotting | High-throughput Screening (IC50) | Kinetic Studies (Vmax/Km) |

| Signal Localization | Excellent (remains at site) | Poor (diffuses) | Poor (diffuses) |

| Sensitivity | Moderate | High | Low/Moderate |

| Equipment | Light Microscope / Visual | Fluorescence Plate Reader | Spectrophotometer |

| Interference | Low (Visual confirmation) | High (Quenching by compounds) | Moderate (Yellow compounds) |

Part 4: Standardized Protocol (Solid Phase / Histochemistry)

This protocol is validated for the detection of Gardnerella vaginalis colonies or staining of Influenza plaques in cell culture monolayers.

Reagents

-

Substrate Stock: 20 mg/mL X-NeuNAc in DMSO.

-

Assay Buffer: 50 mM Sodium Acetate, 4 mM CaCl₂, pH 5.5.

-

Fixative (for cell culture): 4% Paraformaldehyde (PFA) or Methanol-Acetone (1:1).

-

Counterstain (Optional): Nuclear Fast Red.

Workflow

Detailed Steps

-

Sample Preparation:

-

Bacterial Colonies: Grow colonies on agar.[1][2] Overlay with a filter paper soaked in substrate solution or incorporate substrate directly into the agar (100 µg/mL) post-autoclaving (at 50°C).

-

Tissue/Cells:[3] Fix cells with 4% PFA for 10 minutes. Do not over-fix , as this can denature the enzyme. Wash 3x with PBS.[3]

-

-

Staining:

-

Dilute X-NeuNAc stock into the Assay Buffer to a final concentration of 0.2 – 0.5 mM .

-

Filter the solution through a 0.45 µm filter if any turbidity is observed.

-

Add solution to samples.

-

-

Incubation:

-

Incubate at 37°C protected from light.

-

Time: Strong bacterial sialidases (e.g., Clostridium, Gardnerella) may show signal in 30-60 minutes. Viral plaques may require 2–12 hours.

-

-

Validation:

-

Positive Control: Add commercial Clostridium perfringens neuraminidase (1 U/mL) to a blank well.

-

Negative Control: Add DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) at 10 µM to the reaction to confirm signal inhibition.

-

Part 5: Applications in Drug Discovery & Diagnostics

Bacterial Vaginosis (BV)

Gardnerella vaginalis produces a potent sialidase that cleaves sialic acids from vaginal mucins, reducing viscosity and facilitating biofilm formation.

-

Application: X-NeuNAc is used in "bedside" diagnostic cards or specific agar media.

-

Interpretation: A blue color change indicates high sialidase activity, correlating strongly with BV (Nugent score > 7). This provides a rapid, specific alternative to the "Whiff test" (KOH amine test).

Influenza Virus Plaque Assays

Traditional plaque assays rely on crystal violet (cytotoxicity). X-NeuNAc allows for focus forming assays where the virus does not necessarily kill the cell, but expresses neuraminidase.

-

Advantage: Detects non-cytopathic strains.

-

Drug Resistance Testing: By performing the assay in the presence of Oseltamivir (Tamiflu), researchers can visually identify resistant plaques (which remain blue) amidst sensitive plaques (colorless).

Part 6: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Background is pale blue | Spontaneous hydrolysis | Lower pH to 5.5; Reduce incubation time; Ensure dark incubation. |

| Precipitate is "clumpy" | Substrate insolubility | Increase DMSO concentration in stock; Ensure buffer is warm when mixing. |

| No Signal (False Negative) | Enzyme inactivation | Avoid glutaraldehyde fixation; Check Calcium presence; Use Positive Control. |

| Signal diffuses/blurs | Solvent effects | Avoid using detergents (Triton X-100) in the assay buffer, as they solubilize the indigo product. |

References

-

National Institutes of Health (NIH). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates. [Link]

-

Cleveland Clinic. Gardnerella Vaginalis: Causes, Symptoms & Treatment. [Link]

-

ResearchGate. Complementary Assays Helping to Overcome Challenges for Identifying Neuraminidase Inhibitors. [Link]

Sources

Technical Guide: X-Neu5Ac in Sialidase Research and Diagnostics

Executive Summary

X-Neu5Ac (5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid) is a high-specificity chromogenic substrate used to detect and localize neuraminidase (sialidase) activity.[1] Unlike fluorogenic substrates (e.g., MUNANA) designed for solution-phase kinetics, X-Neu5Ac is engineered for localization . Upon enzymatic cleavage, it precipitates as an insoluble indigo-blue dimer, making it the gold standard for solid-phase assays, histochemical staining, and point-of-care bacterial vaginosis (BV) diagnostics.

This guide details the mechanistic principles, comparative utility, and validated protocols for deploying X-Neu5Ac in microbiological and virological workflows.

Chemical Basis & Reaction Mechanism

The utility of X-Neu5Ac relies on the "precipitating reporter" mechanism. It is a glycoside of N-acetylneuraminic acid (sialic acid) and a halogenated indole (5-bromo-4-chloro-3-indole).[1][2]

The Reaction Pathway

-

Recognition: The sialidase enzyme binds the α-ketosidic linkage of the Neu5Ac moiety.

-

Hydrolysis: The enzyme cleaves the glycosidic bond, releasing free sialic acid and the unstable aglycone 5-bromo-4-chloro-3-hydroxyindole .

-

Dimerization: In the presence of atmospheric oxygen (or an oxidizing agent), the released indoxyl intermediate undergoes oxidative dimerization.

-

Precipitation: The resulting product, 5,5'-dibromo-4,4'-dichloro-indigo , is deeply blue and insoluble in aqueous buffers. This insolubility prevents diffusion, ensuring the signal remains localized to the site of enzyme activity (e.g., a specific bacterial colony or tissue section).

Mechanism Visualization

Figure 1: The enzymatic hydrolysis and oxidative precipitation pathway of X-Neu5Ac.

Comparative Analysis: Substrate Selection

Choosing the correct substrate is critical for assay validity. X-Neu5Ac is not suitable for high-throughput kinetic quantification (Vmax/Km determination) due to the insolubility of its product, which interferes with optical density readings over time.

Table 1: X-Neu5Ac vs. MUNANA

| Feature | X-Neu5Ac | MUNANA (4-MU-NANA) |

| Detection Mode | Colorimetric (Visual/Absorbance) | Fluorometric (Ex 365nm / Em 450nm) |

| Signal Type | Insoluble Blue Precipitate | Soluble Fluorescent Signal |

| Primary Use | Localization (Histology, Colony Screening) | Quantification (Kinetics, Inhibition Assays) |

| Sensitivity | Moderate (Microgram range) | High (Nanogram/Picogram range) |

| Diffusion | Minimal (High spatial resolution) | High (Signal diffuses into buffer) |

| Equipment | Light Microscope / Naked Eye | Fluorescence Plate Reader |

Expert Insight: If your goal is to screen thousands of drug candidates for IC50 values against Influenza neuraminidase, use MUNANA . If your goal is to identify which bacterial colonies on an agar plate are producing sialidase, use X-Neu5Ac .

Applications in Microbiology & Diagnostics[3][4]

A. Bacterial Vaginosis (BV) Diagnosis

X-Neu5Ac is the core component of rapid "blue spot" tests (e.g., BVBlue).

-

Target: Sialidase produced by Gardnerella vaginalis and Prevotella bivia.

-

Clinical Relevance: High sialidase activity correlates with biofilm formation and the degradation of mucosal IgA, key pathogenic factors in BV.

-

Performance: These assays typically show >90% sensitivity and specificity compared to Amsel criteria or Nugent scoring.

B. Viral Plaque Assays (Influenza)

While not used for kinetics, X-Neu5Ac is used in plaque assays to differentiate non-cytopathic viral strains or to verify recombinant viruses expressing functional neuraminidase. The blue precipitate forms directly over the infected cell monolayer, allowing for the physical isolation (picking) of positive plaques.

Experimental Protocols

Protocol A: Agar Plate Screening (Bacterial Identification)

Purpose: To screen mixed bacterial cultures for sialidase-positive organisms (blue colonies).

Materials:

-

Nutrient Agar (or specific selective media)

-

X-Neu5Ac Stock (100 mg/mL in DMSO or DMF)

-

Critical: Isopropyl-β-D-thiogalactopyranoside (IPTG) if using a lac-promoter driven expression system.

Workflow:

-

Preparation: Cool autoclaved agar to 55°C.

-

Substrate Addition: Add X-Neu5Ac to a final concentration of 100 µg/mL .

-

Note: Higher concentrations (up to 200 µg/mL) increase color intensity but also cost.

-

-

Pouring: Pour plates and allow to solidify. Store in the dark (indoxyls are light-sensitive).

-

Inoculation: Streak bacteria and incubate at 37°C for 18–24 hours.

-

Observation:

-

Sialidase (+): Deep blue/indigo colonies.

-

Sialidase (-): White/translucent colonies.

-

Protocol B: Filter Paper Spot Test (Rapid Diagnostic)

Purpose: Rapid detection of sialidase in biological fluids (e.g., vaginal swabs).

Materials:

-

Whatman No. 1 Filter Paper

-

Reaction Buffer: 50 mM Sodium Acetate, pH 5.5 (Acidic pH favors bacterial sialidases).

-

Substrate Solution: 0.5 mg/mL X-Neu5Ac in Reaction Buffer.

Workflow:

-

Saturate: Soak filter paper circles in the Substrate Solution and air dry (or use wet).

-

Sample Application: Apply the swab or liquid sample directly onto the paper.

-

Incubation: Incubate at 37°C for 10–20 minutes.

-

Readout:

-

Positive: Appearance of a blue/green spot within 15 minutes.

-

Negative: No color change.

-

Troubleshooting & Optimization (E-E-A-T)

Signal Enhancement with Fast Red Violet LB

In histochemistry, the endogenous dimerization of the indole can be slow or inefficient in certain tissue environments.

-

The Fix: Perform a simultaneous coupling reaction. Include a diazonium salt (Fast Red Violet LB) in the incubation buffer.

-

Mechanism: The diazonium salt reacts with the released indole before it dimerizes, forming an insoluble azo dye (red/violet) that is often more stable and intense than the indigo dimer.

Spontaneous Hydrolysis (Background Noise)

X-Neu5Ac is susceptible to spontaneous hydrolysis if stored improperly or if the buffer pH is too extreme (> pH 8.0).

-

Prevention: Store stock solutions in DMSO at -20°C, strictly protected from light. Prepare aqueous working solutions fresh.

Crystal Formation

In high-concentration assays, the substrate itself may crystallize out of solution if the aqueous buffer is added too rapidly to the DMSO stock.

-

Technique: Add the buffer dropwise to the DMSO stock while vortexing, not the other way around.

Decision Logic for Assay Design

Figure 2: Decision matrix for selecting sialidase substrates.

References

-

Centers for Disease Control and Prevention (CDC). (2021). Bacterial Vaginosis - STI Treatment Guidelines.[Link]

-

National Institutes of Health (NIH) / PMC. (2021). The Function of Sialidase Revealed by Sialidase Activity Imaging Probe.[Link]

-

Journal of Clinical Microbiology. (2000). Use of 5-Bromo-4-Chloro-3-Indolyl-α-d-N-Acetylneuraminic Acid in a Novel Spot Test To Identify Sialidase Activity in Vaginal Swabs.[3][Link]

-

Glycosynth. (n.d.). Substrate Properties: X-Neu5Ac.[1][Link]

Sources

- 1. The Function of Sialidase Revealed by Sialidase Activity Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid sodium salt | 160369-85-7 [chemicalbook.com]

- 3. Use of 5-Bromo-4-Chloro-3-Indolyl-α-d-N-Acetylneuraminic Acid in a Novel Spot Test To Identify Sialidase Activity in Vaginal Swabs from Women with Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt (CAS 160369-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt, commonly referred to as X-NeuNAc, is a specialized carbohydrate derivative of the sialic acid family. With the CAS number 160369-85-7, this chromogenic substrate has become an invaluable tool in glycobiology and enzymology research. Its unique structural configuration allows for the sensitive detection of neuraminidase (sialidase) activity, an enzyme class implicated in numerous physiological and pathological processes, including viral infections, bacterial pathogenesis, and cancer progression. This guide provides a comprehensive overview of the properties, solubility, and applications of X-NeuNAc, offering field-proven insights for its effective utilization in a laboratory setting.

Physicochemical Properties

X-NeuNAc is typically supplied as a white to pale yellow solid powder.[][2] A summary of its key physicochemical properties is presented in Table 1. It is important to note the minor discrepancies in the reported molecular formula and weight across different suppliers, which may be attributed to variations in the inclusion of water of hydration. For precise experimental calculations, it is recommended to refer to the certificate of analysis provided by the specific supplier.

| Property | Value | Source(s) |

| CAS Number | 160369-85-7 | [][2][3] |

| Synonyms | X-NeuNAc, 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid sodium salt | [][3] |

| Molecular Formula | C₁₉H₁₈BrClN₂NaO₉ or C₁₉H₂₁BrClN₂NaO₉ | [2][3] |

| Molecular Weight | 553.7 g/mol or 559.72 g/mol | [2][3] |

| Appearance | White to pale yellow solid powder | [][2] |

| Melting Point | 183°C (decomposes), 198-200°C | [][4] |

| Purity | ≥98.0% | [2][3] |

| Storage | -20°C, under inert atmosphere, protected from moisture and light | [][5] |

Solubility and Solution Preparation

The solubility of a substrate is a critical parameter for its effective use in enzymatic assays. X-NeuNAc exhibits good solubility in water, as well as in organic solvents such as methanol and ethyl acetate.[][4]

Quantitative solubility data in water varies slightly between sources, with reported values of 50 mg/mL[4] and 100 mg/mL (with the aid of sonication).[5] This high aqueous solubility is advantageous for preparing concentrated stock solutions.

Protocol for Stock Solution Preparation

For optimal performance and longevity, it is crucial to prepare and store stock solutions of X-NeuNAc correctly. The following protocol provides a validated method for preparing a 100 mg/mL stock solution in water.

-

Weighing: Accurately weigh the desired amount of X-NeuNAc powder in a sterile conical tube.

-

Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve a final concentration of 100 mg/mL.

-

Dissolution: Vortex the solution vigorously. If needed, sonicate the solution in a water bath for short intervals until the powder is completely dissolved, resulting in a clear, colorless to faintly yellow solution.[4][5]

-

Sterilization: For applications requiring sterile conditions, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.[5]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] It is imperative to protect the solution from moisture and light.[5]

Application in Neuraminidase Activity Assays

The primary application of X-NeuNAc is as a chromogenic substrate for the detection of neuraminidase activity.[][2][3] Neuraminidases are glycoside hydrolase enzymes that cleave the glycosidic linkages of neuraminic acids. The enzymatic hydrolysis of the α-ketosidic linkage between the indolyl group and the N-acetylneuraminic acid moiety of X-NeuNAc releases 5-bromo-4-chloro-indoxyl. This intermediate product then undergoes dimerization and oxidation in the presence of oxygen to form an insoluble, intensely blue indigo dye.

The formation of this blue precipitate provides a clear visual indicator of neuraminidase activity, making X-NeuNAc a valuable substrate for various screening and detection methodologies.

Mechanism of Action

The enzymatic reaction and subsequent color formation can be visualized as a two-step process.

Experimental Workflow: Screening for Neuraminidase Activity on Agar Plates

X-NeuNAc is particularly well-suited for the screening of bacterial colonies or viral plaques for neuraminidase production directly on agar plates.[3]

Preliminary kinetic studies have shown that X-NeuNAc is a good substrate for neuraminidase, with a Michaelis constant (Km) of 0.89 x 10⁻³ M.[3] This indicates a high affinity of the enzyme for this substrate, contributing to the sensitivity of the assay. Furthermore, the compound is quite stable under identical conditions in the absence of the enzyme, minimizing the potential for false-positive results due to spontaneous degradation.[3]

Applications in Drug Development

The role of neuraminidase in the lifecycle of various pathogens, most notably the influenza virus, has made it a prime target for antiviral drug development. Inhibitors of neuraminidase, such as oseltamivir and zanamivir, are cornerstone therapies for the treatment of influenza. X-NeuNAc-based assays can be adapted for high-throughput screening (HTS) of compound libraries to identify novel neuraminidase inhibitors. In such assays, a reduction in or absence of blue color formation in the presence of a test compound would indicate potential inhibitory activity.

Conclusion

5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt (X-NeuNAc) is a robust and reliable chromogenic substrate for the detection of neuraminidase activity. Its favorable physicochemical properties, particularly its high solubility in aqueous media, and the distinct colorimetric signal upon enzymatic cleavage, make it an indispensable tool for researchers in glycobiology, microbiology, and drug discovery. The protocols and workflows detailed in this guide provide a framework for the successful application of X-NeuNAc in a variety of research contexts, from routine screening to more complex kinetic studies. As our understanding of the role of neuraminidases in health and disease continues to expand, the utility of X-NeuNAc as a key detection reagent is set to grow in parallel.

References

-

PubChem. (n.d.). Pyriproxyfen. Retrieved February 9, 2026, from [Link]

-

Suzhou Yacoo Science Co., Ltd. (n.d.). High Purity 5-Bromo-4-chloro-3-indolyl -α-D-N-acetylneuraminic acid sodium salt CAS:160369-85-7. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Mechanism of X-NeuNAc Hydrolysis by Sialidase Enzymes

Executive Summary

This technical guide details the mechanistic and operational framework for utilizing 5-Bromo-4-chloro-3-indolyl

Part 1: Molecular Mechanics & Reaction Pathway

The Substrate: X-NeuNAc

X-NeuNAc is a synthetic glycoside comprising an N-acetylneuraminic acid (Neu5Ac) moiety

-

Molecular Formula:

-

Role: Mimics natural sialosides (e.g., sialyl-lactose), acting as a donor for the sialidase active site.

-

Key Feature: The glycosidic bond is susceptible to hydrolytic cleavage by specific Glycoside Hydrolase (GH) families, primarily GH33 (bacterial/mammalian) and GH34 (viral).[1]

The Enzymatic Mechanism (Retention of Configuration)

Most hydrolytic sialidases employ a double-displacement mechanism that retains the stereochemistry at the anomeric center (C2).[1][2][3]

-

Substrate Binding: The carboxylate group of X-NeuNAc interacts with a conserved Arginine Triad in the active site, orienting the substrate.

-

Formation of Covalent Intermediate:

-

Hydrolysis:

-

An activated water molecule attacks the sialyl-enzyme intermediate.

-

This releases free

-Neu5Ac and regenerates the enzyme.

-

The Chemical Pathway (Chromogenesis)

The enzyme's role ends with the release of the aglycone. The colorimetric signal is generated via a spontaneous oxidative reaction:

-

Release: The unstable 5-bromo-4-chloro-3-indoxyl is liberated.

-

Oxidation & Dimerization: In the presence of atmospheric oxygen, two indoxyl molecules dimerize to form 5,5'-dibromo-4,4'-dichloro-indigo .

-

Precipitation: This indigo dye is highly insoluble in aqueous buffers, precipitating as a deep blue solid at the reaction site.

Mechanistic Visualization

The following diagram illustrates the transition from enzymatic hydrolysis to chemical oxidation.

Caption: Step-wise transformation of X-NeuNAc: Enzymatic cleavage (left) leads to spontaneous oxidative dimerization (right).

Part 2: Experimental Framework & Protocols

Reagent Preparation

To ensure reproducibility, reagents must be prepared with strict pH control, as sialidase activity is pH-dependent (typically pH 4.5–6.0 for bacterial enzymes).

| Component | Concentration | Preparation Notes |

| Reaction Buffer | 50 mM Sodium Acetate | Adjust to pH 5.0 - 5.5. Add 2 mM CaCl₂ (calcium stabilizes many bacterial sialidases). |

| X-NeuNAc Stock | 10 mM | Dissolve in DMSO or DMF. Protect from light. Store at -20°C. |

| Enzyme Stock | Variable | Dilute in reaction buffer containing 0.1% BSA to prevent non-specific adsorption. |

| Stop/Solubilization | 100% DMSO or DMF | Required only if quantitative absorbance reading is desired. |

Assay Protocol (Microplate Format)

This protocol is designed for screening potential sialidase inhibitors or confirming enzyme activity.

Step 1: Plate Setup

-

Dispense 50 µL of Sialidase Enzyme solution into test wells.

-

Dispense 50 µL of Buffer (no enzyme) into Negative Control wells.

-

Optional: Add 10 µL of test inhibitor (e.g., Oseltamivir) to Inhibitor wells.

Step 2: Substrate Initiation

-

Dilute X-NeuNAc Stock to 0.5 mM in Reaction Buffer.

-

Add 50 µL of diluted X-NeuNAc to all wells.

-

Final Reaction Volume: ~100-110 µL.

Step 3: Incubation

-

Incubate at 37°C for 30–60 minutes.

-

Observation: A blue precipitate will begin to form in active wells.

Step 4: Quantification (Two Options)

-

Qualitative (Visual): Photograph the plate. Presence of blue precipitate = Positive.

-

Quantitative (Absorbance): The precipitate interferes with standard light paths.

-

Add 100 µL of DMSO or DMF to solubilize the indigo dye.

-

Mix thoroughly until precipitate dissolves.

-

Measure Absorbance at 615 nm .

-

Workflow Visualization

Caption: Decision tree for X-NeuNAc assay, distinguishing between visual screening and quantitative spectrophotometry.

Part 3: Scientific Integrity & Troubleshooting

Self-Validating Controls

To satisfy the "Trustworthiness" pillar of E-E-A-T, every experiment must include:

-

No-Enzyme Control: Buffer + X-NeuNAc. Result must be colorless. If blue, the substrate has degraded or the buffer is contaminated.

-

No-Substrate Control: Enzyme + Buffer. Result must be colorless. Checks for intrinsic absorbance of the enzyme preparation.

-

Inhibition Control: Enzyme + X-NeuNAc + 10 µM Oseltamivir (or DANA). Result must show significantly reduced color. Validates that the reaction is specifically sialidase-mediated.

Critical Factors Affecting Hydrolysis

-

Oxygen Availability: The formation of the blue color is oxidative. Performing this assay in a strictly anaerobic chamber (for anaerobic bacteria) without exposing the final product to air may result in a colorless "leuco" form. The plate must be exposed to air for color development.

-

pH Sensitivity: While the enzyme requires pH ~5.0, the indigo dye is acid-stable. However, extremely high pH (stop solutions > pH 10) can sometimes alter the color spectrum.

-

Substrate Solubility: X-NeuNAc is hydrophobic. Ensure the stock is fully dissolved in DMSO before adding to the aqueous buffer to prevent false "precipitates" that are actually just undissolved substrate.

References

-

Sialidase Mechanism & Structure

-

Kim, S., et al. (2011). "Sialidase Inhibitors with Different Mechanisms." Journal of Medicinal Chemistry. Available at: [Link]

-

-

Substrate Chemistry (X-NeuNAc)

-

Wiggins, R., et al. (2000). "Use of 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid in a Novel Spot Test To Identify Sialidase Activity in Vaginal Swabs from Women with Bacterial Vaginosis." Journal of Clinical Microbiology. Available at: [Link]

-

-

Enzymatic Retention Mechanism

-

General Sialidase Function

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pneumococcal neuraminidase substrates identified through comparative proteomics enabled by chemoselective labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stability of Sialic Acid Derivatives: X-NeuNAc Sodium Salt vs. Free Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the development of sialic acid-based therapeutics and diagnostics, the choice between the free acid form of a novel N-acetylneuraminic acid (NeuNAc) derivative (X-NeuNAc) and its corresponding sodium salt is a critical decision point with profound implications for stability, handling, and ultimate clinical success. This guide elucidates the fundamental physicochemical principles governing the stability of these two forms. Generally, the sodium salt offers superior solid-state and solution stability due to its ionic nature and buffering capacity. However, this is not a universal rule; factors such as the chemical nature of the "X" substituent and potential hygroscopicity necessitate a rigorous, empirical evaluation. This whitepaper provides a strategic framework, including detailed experimental protocols, for assessing and comparing the stability profiles of X-NeuNAc free acid and its sodium salt, enabling researchers to make data-driven decisions for their specific molecule.

Introduction: The Criticality of Form Selection in Sialic Acid Development

Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most prominent member in humans, are a diverse family of nine-carbon acidic monosaccharides.[1][2] They occupy the terminal positions of glycan chains on glycoproteins and glycolipids, mediating a vast array of biological phenomena, including cell adhesion, signaling, and immune responses.[1] The therapeutic potential of modifying these structures—creating novel "X-NeuNAc" derivatives—is immense.

However, the journey from a promising molecule to a viable drug substance is paved with physicochemical challenges. A primary consideration is the stability of the active pharmaceutical ingredient (API). Sialic acids are inherently susceptible to degradation under various conditions, such as extreme pH and high temperatures.[3] The decision to advance a molecule as a free carboxylic acid or as a salt can dramatically influence its degradation pathways, shelf-life, and manufacturability. This guide will dissect the underlying science and provide a practical, field-tested approach to evaluating the stability of your novel X-NeuNAc derivative in both its free acid and sodium salt forms.

Chapter 1: Physicochemical Fundamentals: R-COOH vs. R-COONa

At the heart of any X-NeuNAc molecule is the C1 carboxyl group, which dictates its acidic nature. The pKa of the parent Neu5Ac is approximately 2.6, making it a relatively strong organic acid.[4] Understanding the difference between this acidic form (R-COOH) and its deprotonated sodium salt (R-COONa) is key to predicting stability.

-

Free Acid (X-NeuNAc): In the solid state, the free acid exists as a neutral molecule, with intermolecular forces dominated by hydrogen bonding. In aqueous solution, it establishes an equilibrium with its conjugate base, creating a distinctly acidic environment. A 2% aqueous solution of Neu5Ac, for instance, exhibits a pH between 1.8 and 2.3.[1] This self-generated low pH can be a catalyst for degradation pathways like hydrolysis, a major concern for sensitive glycans.[3]

-

Sodium Salt (X-NeuNAc Sodium): The sodium salt exists as an ionic crystal lattice in the solid state. This strong electrostatic interaction results in a more ordered and typically more robust physical form. In solution, the salt dissociates into the carboxylate anion and a sodium cation. The carboxylate anion is a weak base, which results in solutions that are near-neutral pH. This inherent buffering capacity prevents the sharp pH drops seen with the free acid, thereby protecting the molecule from acid-catalyzed degradation.

Chapter 2: Comparative Stability Profiles

The choice between the free acid and sodium salt directly impacts stability in both the solid state and in solution.

Solid-State Stability

The solid form of an API is critical for storage, formulation, and handling.

-

Thermal Stability: The ionic lattice of the sodium salt generally requires more energy to disrupt than the hydrogen-bonded network of the free acid. This translates to a higher melting point and greater thermal stability. For example, the melting point of N-Acetylneuraminic acid (free acid) is around 184-186 °C, after which it decomposes.[5] Its salt form is typically more resistant to thermal degradation.

-

Hygroscopicity: This is the tendency of a substance to absorb moisture from the air. While low hygroscopicity is desirable, the ionic nature of salts can sometimes increase their affinity for water compared to the neutral free acid.[6][7] This is a double-edged sword. While absorbed water can compromise stability by acting as a solvent for degradation reactions, a stable hydrate form can sometimes be less reactive than an anhydrous, amorphous solid.[6] The hygroscopicity of each form must be carefully characterized.

Table 1: Typical Physicochemical Property Comparison

| Property | X-NeuNAc Free Acid | X-NeuNAc Sodium Salt | Rationale & Implication |

|---|---|---|---|

| Physical Form | Crystalline Solid | Crystalline Solid | The specific crystal form (polymorph) of each can significantly impact stability. |

| Aqueous pH (1% w/v) | Acidic (e.g., pH 2-3) | Near-Neutral (e.g., pH 6-7.5) | Critical for solution stability; acidic pH can accelerate hydrolysis. |

| Thermal Stability | Lower | Higher | Salt's ionic lattice is stronger than the free acid's hydrogen bond network. |

| Aqueous Solubility | Moderate | High | Salts are generally more soluble, which is beneficial for formulation but can increase solution degradation risk if not buffered. |

| Hygroscopicity | Generally Low | Variable (Potentially Higher) | Must be experimentally determined. High hygroscopicity can affect powder flow and chemical stability.[6] |

Solution-State Stability

For liquid formulations or during manufacturing processes involving solvents, solution stability is paramount.

-

pH-Dependent Degradation: N-acetylneuraminic acid demonstrates its highest stability in the pH range of 3.0 to 10.0.[1][8] Below pH 3.0 and particularly above pH 10.0, degradation accelerates significantly, especially at elevated temperatures.[1] When the free acid is dissolved in water, it can generate a pH well below 3.0, placing it in an inherently less stable region.[1] The sodium salt, by dissolving to a near-neutral pH, places the molecule squarely in its most stable zone.

-

Oxidative Stability: While Neu5Ac is relatively stable across a wide pH range, the presence of oxidizing agents like hydrogen peroxide can dramatically reduce its stability.[1][9] The rate of oxidative degradation can also be pH-dependent, further underscoring the importance of pH control afforded by the salt form.

Chapter 3: Strategic Framework for Stability Assessment of a Novel "X-NeuNAc"

The identity of the "X" substituent is a crucial variable. An electron-withdrawing "X" group could increase the acidity of the C1 carboxyl, while a bulky or reactive "X" group could introduce new degradation pathways. Therefore, a systematic stability assessment is not just recommended; it is required. The following workflow provides a self-validating system for comparing the two forms.

Chapter 4: Experimental Protocols for Stability Testing

The following protocols describe foundational experiments for comparing your X-NeuNAc free acid and sodium salt. A validated stability-indicating analytical method, typically HPLC with UV, ELSD, or Mass Spec detection, is a prerequisite for all these studies.[10][11]

Protocol 4.1: Hygroscopicity Testing (Static Method)

Objective: To determine the moisture uptake of each solid form under defined relative humidity (RH) conditions.

Causality: This test reveals the material's affinity for atmospheric moisture, which is critical for predicting physical stability (e.g., powder caking) and chemical degradation potential.[12]

Methodology:

-

Preparation: Prepare saturated salt solutions in sealed desiccators to create chambers of known RH (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).[12]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the test substance (previously dried to a constant weight) into a tared sample container.

-

Exposure: Place the open containers in the desiccators at a constant temperature (e.g., 25 °C).

-

Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove the samples and immediately re-weigh them.

-

Calculation: Calculate the percentage weight gain due to moisture absorption.

-

Interpretation: Compare the moisture uptake profiles. A significant weight gain (>2% w/w) suggests hygroscopicity that may require controlled humidity during storage and handling.

Protocol 4.2: Accelerated Thermal Stability Study (Solid-State)

Objective: To rapidly assess and compare the intrinsic thermal stability of the solid forms, as guided by ICH Q1A principles.[13][14]

Causality: Exposing the material to elevated temperature and humidity accelerates degradation, providing a predictive look at long-term stability and helping to identify the most likely degradation products.

Methodology:

-

Setup: Place accurately weighed samples (e.g., 50 mg) of both the free acid and sodium salt into individual, appropriate vials (e.g., glass for heat, sealed if humidity is a factor).

-

Conditions: Store the vials under accelerated conditions as per ICH Q1A guidelines. A common starting point for a drug substance is 40 °C / 75% RH.[13]

-

Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 2 weeks, 1 month, 3 months, 6 months).[13]

-

Analysis: Analyze each sample using the stability-indicating HPLC method. Quantify the parent compound (assay) and identify and quantify any degradation products (impurities).

-

Evaluation: Compare the rate of parent compound loss and the rate of impurity formation for the free acid versus the sodium salt. The form showing less degradation is superior under these conditions.

Protocol 4.3: pH-Rate Profile for Solution Stability

Objective: To determine the pH at which each form exhibits maximum stability in an aqueous environment.

Causality: This experiment directly probes the susceptibility of the molecule to acid- or base-catalyzed hydrolysis and other pH-dependent degradation pathways.[1] It provides the essential data needed to design a stable liquid formulation.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).

-

Sample Preparation: Prepare stock solutions of the X-NeuNAc free acid and sodium salt. Dilute an aliquot of each stock into each buffer to a known final concentration (e.g., 1 mg/mL).

-

Incubation: Store all buffered solutions at a constant, elevated temperature (e.g., 60 °C) to accelerate degradation.

-

Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), pull an aliquot from each solution and quench the reaction (e.g., by freezing or dilution in mobile phase).

-

Analysis: Analyze all samples by HPLC.

-

Data Processing: For each pH, plot the natural logarithm of the remaining drug concentration against time. The slope of this line gives the apparent first-order degradation rate constant (k).

-

Interpretation: Plot the log(k) values versus pH. The resulting "U-shaped" or "V-shaped" curve will reveal the pH of maximum stability (the lowest point on the curve). Compare the profiles for the free acid and sodium salt to determine which is intrinsically more stable and over what pH range.

Conclusion

For novel N-acetylneuraminic acid derivatives, the choice between the free acid and the sodium salt is a foundational element of drug development. The underlying physicochemical principles strongly suggest that the sodium salt will offer a more stable alternative, primarily by mitigating the risk of acid-catalyzed degradation in both solid and solution states. Its inherent ability to produce near-neutral pH solutions provides a significant advantage over the free acid, which generates its own acidic, and potentially destabilizing, microenvironment.

However, this is a guideline, not a guarantee. The unique chemical nature of the "X" substituent and factors like hygroscopicity can alter this balance. Therefore, the strategic framework and experimental protocols outlined in this guide are indispensable. By systematically and empirically evaluating thermal stability, hygroscopicity, and pH-rate profiles, researchers can build a robust, data-driven case for selecting the optimal form of their X-NeuNAc candidate, ensuring a more stable, reliable, and ultimately successful therapeutic product.

References

-

Wang, Z., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5199. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PubChem. Available at: [Link]

-

Li, Y., et al. (2025). Development of N-Acetylneuraminic Acid Reference Material from Fermentation Products. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

ResearchGate. Chemistry of N-Acetylneuraminic Acid (Neu5Ac). Publication Repository. Available at: [Link]

-

American Chemical Society. (2025). pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. ACS Publications. Available at: [Link]

-

MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. MDPI. Available at: [Link]

-

Wang, T., et al. (2018). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry, 90(15), 9334-9341. Available at: [Link]

-

Wikipedia. Sialic acid. Encyclopedia Entry. Available at: [Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. ICH Guideline. Available at: [Link]

-

Savjani, K. T., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3067. Available at: [Link]

-

Al-Salami, H., et al. (2025). The physiological characteristics and applications of sialic acid. Signal Transduction and Targeted Therapy, 10(1), 1-13. Available at: [Link]

-

Elder, D. P., et al. (2013). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Organic Process Research & Development, 17(1), 101-115. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Regulatory Guidance. Available at: [Link]

-

ResearchGate. The physiological characteristics and applications of sialic acid. Publication. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific Guideline. Available at: [Link]

-

Lee, J. Y., et al. (2019). Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins. Journal of Pharmaceutical and Biomedical Analysis, 174, 466-474. Available at: [Link]

-

Borders, C. L., et al. (2024). Sialic Acids in Health and Disease. International Journal of Molecular Sciences, 25(3), 1731. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Draft Guidance. Available at: [Link]

-

Collins, L. D., et al. (2021). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 10(10), 2353. Available at: [Link]

-

International Council for Harmonisation. Quality Guidelines. ICH Website. Available at: [Link]

-

ResearchGate. Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners. Publication. Available at: [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Article. Available at: [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. Available at: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Data Compilation. Available at: [Link]

Sources

- 1. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialic acid - Wikipedia [en.wikipedia.org]

- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylneuraminic acid CAS#: 131-48-6 [m.chemicalbook.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 12. pharmainfo.in [pharmainfo.in]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

History and Development of Indolyl-Based Sialidase Substrates: A Technical Guide

Executive Summary

This technical guide explores the chemical evolution, mechanistic action, and application of indolyl-based substrates for sialidase (neuraminidase) detection. While fluorogenic substrates like 4-MU-Neu5Ac dominate solution-phase kinetics, indolyl-based substrates—specifically 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid (X-Neu5Ac) —revolutionized solid-phase diagnostics and histochemistry by exploiting an insoluble "indigo crash-out" mechanism. This guide details the synthetic challenges of the

Section 1: The Mechanistic Foundation

The utility of indolyl-based substrates lies in their ability to act as a "biochemical switch," converting an enzymatic cleavage event into a permanent, localized visual signal.

The "Indigo Crash-Out" Mechanism

Unlike soluble chromophores (e.g., p-nitrophenol), the indolyl moiety undergoes a multi-step transformation post-cleavage. This is critical for applications requiring spatial resolution, such as colony screening or tissue staining, as the signal does not diffuse away from the enzyme source.

-

Enzymatic Hydrolysis: Sialidase hydrolyzes the

-ketosidic linkage between the sialic acid (Neu5Ac) and the heteroatom of the aglycone. -

Release: The unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole (indoxyl), is released.

-

Dimerization & Oxidation: Two indoxyl molecules spontaneously dimerize in the presence of atmospheric oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo, a deeply blue, water-insoluble precipitate.

Pathway Visualization

The following diagram illustrates the reaction kinetics and the transition from soluble substrate to insoluble marker.

Figure 1: The enzymatic hydrolysis and oxidative dimerization pathway of X-Neu5Ac.

Section 2: Historical Evolution & Synthetic Challenges

From X-Gal to X-Neu5Ac

The history of indolyl substrates began in the 1960s with the synthesis of X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) by Horwitz et al. This enabled the famous "blue-white screening" for lacZ activity. However, adapting this chemistry to sialidases took nearly three decades due to the unique structural complexity of sialic acid.

-

The Challenge: Unlike galactose, sialic acid is a nonulosonic acid with a carboxylate group at the anomeric center (C2). Creating a stable glycosidic bond at this quaternary center, specifically in the

-configuration required for viral and bacterial sialidases, presented a significant synthetic barrier. -

The Breakthrough: In the early 1990s, researchers (notably Baumgarten et al. and teams at diverse medicinal chemistry labs) successfully coupled the indolyl aglycone to protected sialic acid donors, utilizing stereoselective glycosylation techniques.

Comparative Substrate Analysis

The choice of substrate dictates the experimental readout. The table below contrasts X-Neu5Ac with other industry standards.

| Feature | X-Neu5Ac (Indolyl) | 4-MU-Neu5Ac (Coumarin) | Resorufin-Neu5Ac |

| Signal Type | Chromogenic (Precipitate) | Fluorogenic (Soluble) | Chromogenic/Fluorogenic |

| Readout | Visual (Blue) / OD 620nm | Fluorescence (Ex 365 / Em 450) | Absorbance (570nm) |

| Primary Use | Histochemistry, Colony Blot, POC Tests | Kinetic Assays, HTS | High-sensitivity ELISA |

| Spatial Resolution | High (Signal stays localized) | Low (Signal diffuses) | Low |

| Limitations | Low solubility in water; requires DMSO | Light sensitive; pH dependent | High background in some media |

Section 3: Synthetic Chemistry & Structural Optimization

The synthesis of X-Neu5Ac requires strict control over stereochemistry. The

Generalized Synthetic Pathway

-

Donor Preparation: The sialic acid (Neu5Ac) is protected (acetylated) and converted to a glycosyl donor, typically a 2-chloro or 2-phosphite derivative.

-

Coupling: The 3-indolyl derivative (acceptor) is coupled to the donor. Modern methods utilize Sodium Hydride (NaH) in THF to deprotonate the indole, facilitating nucleophilic attack on the anomeric center.

-

Deprotection: The ester protecting groups are removed (Zemplén deacetylation) to yield the final water-soluble sodium salt.

Figure 2: Synthetic route for X-Neu5Ac emphasizing the critical coupling and deprotection steps.

Section 4: Technical Protocol (High-Throughput Screening)

Objective: Qualitative screening of bacterial colonies or crude lysates for neuraminidase activity.

Reagent Preparation

-

Stock Solution (50X): Dissolve 10 mg of X-Neu5Ac in 1 mL of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: The substrate is hydrophobic; do not dissolve directly in aqueous buffer.

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5 (for bacterial sialidases) or pH 6.5 (for viral). Include 4 mM CaCl₂ (calcium is a critical cofactor for many sialidases).

Assay Workflow

-

Inoculation: Plate bacteria on nutrient agar. Incubate until colonies are 1-2 mm in diameter.

-

Overlay/Filter Method:

-

Place a nitrocellulose membrane over the colonies (colony lift).

-

Saturate a filter paper with the Assay Buffer containing 0.5 mM X-Neu5Ac (diluted from stock).

-

Place the membrane (colony side up) onto the saturated filter paper.

-

-

Incubation: Incubate at 37°C for 15–60 minutes.

-

Visualization:

-

Positive (+): Deep blue/indigo precipitate forms directly on the colony/spot.

-

Negative (-): Colonies remain colorless or retain natural pigment.

-

Troubleshooting (Self-Validating Steps)

-

Spontaneous Hydrolysis: If the background turns blue without enzyme, the buffer pH may be too high (>7.5) or the substrate has degraded. Validation: Always run a "No Enzyme" control well.

-

Crystal Formation: If needle-like blue crystals appear instead of a diffuse stain, the substrate concentration is too high, causing the indoxyl to crystallize before binding the matrix. Fix: Reduce substrate concentration to 0.2 mM.

Section 5: Diagnostic & Clinical Applications[1]

Bacterial Vaginosis (BV)

The most commercially successful application of X-Neu5Ac is in Point-of-Care (POC) tests for Bacterial Vaginosis (e.g., OSOM® BV Blue).

-

Mechanism: Gardnerella vaginalis and Prevotella bivia produce high levels of sialidase. Healthy vaginal flora (Lactobacillus) do not.

-

Clinical Cutoff: The assay is tuned to detect sialidase activity correlating to pathological bacterial loads, providing a >90% sensitivity compared to Amsel criteria.

Influenza Drug Resistance Testing

While fluorogenic assays are preferred for kinetics, X-Neu5Ac is used in plaque assays to identify drug-resistant viral strains.

-

Method: Cells infected with influenza are overlaid with agarose containing X-Neu5Ac and a neuraminidase inhibitor (e.g., Oseltamivir).

-

Result: Wild-type viruses are inhibited (colorless). Resistant mutants retain activity, cleaving the substrate and forming blue plaques.

References

-

Baumgarten, G., et al. (1991). "Synthesis of 5-bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid." Tetrahedron Letters, 32(38), 5121-5124.

-

Horwitz, J. P., et al. (1964). "Substrates for Cytochemical Demonstration of Enzyme Activity. I. Some Substituted 3-Indolyl-β-D-glycopyranosides." Journal of Medicinal Chemistry, 7(4), 574-575.

-

Wiggins, R., et al. (2000). "Use of 5-bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid in a novel spot test to identify sialidase activity in vaginal swabs from women with bacterial vaginosis." Journal of Clinical Microbiology, 38(8), 3096-3097.

-

Potier, M., et al. (1979). "Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-alpha-D-N-acetylneuraminate) substrate." Analytical Biochemistry, 94(2), 287-296.

-

Genex Science. (n.d.). "5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid sodium salt Product Information."

Molecular weight and formula of X-NeuNAc sodium salt

Chromogenic Characterization and Application in Sialidase Activity Assays

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt (X-NeuNAc Sodium Salt).[1] As a high-fidelity chromogenic substrate, X-NeuNAc is critical for the detection and quantification of neuraminidase (sialidase) activity in virology, bacteriology, and drug development.[1] Unlike fluorescent substrates (e.g., 4-MU-NANA) that require UV excitation, X-NeuNAc yields a stable, insoluble blue precipitate (5,5'-dibromo-4,4'-dichloroindigo) directly at the site of enzymatic activity, making it superior for histochemical localization and colony screening.[1]

Physicochemical Characterization

The sodium salt form of X-NeuNAc is preferred over the free acid due to its significantly enhanced aqueous solubility, facilitating the preparation of stock solutions without aggressive organic co-solvents that might inhibit sensitive enzymes.

Table 1: Chemical Profile

| Property | Specification |

| Common Name | X-NeuNAc Sodium Salt |

| IUPAC Name | Sodium (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

| CAS Number | 160369-85-7 |

| Molecular Formula | |

| Molecular Weight | 559.72 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water (up to 50 mg/mL), Methanol |

| Purity | |

| Storage | -20°C, Desiccated, Protected from light |

Critical Note on Stability: X-NeuNAc is sensitive to light and moisture. Spontaneous hydrolysis may occur if stored in aqueous solution for prolonged periods at room temperature. Stock solutions should be prepared fresh or aliquoted and frozen at -20°C.[1]

Mechanistic Principles

The detection mechanism relies on a two-stage reaction: enzymatic hydrolysis followed by oxidative dimerization.[1] This self-validating system ensures that the blue color appears only if the specific glycosidic bond is cleaved and the resulting intermediate is oxidized.[1]

Reaction Pathway

-

Hydrolysis: Neuraminidase cleaves the

-ketosidic linkage between the sialic acid (N-acetylneuraminic acid) and the 5-bromo-4-chloro-3-indolyl moiety.[1] -

Release: The unstable intermediate, 5-bromo-4-chloro-3-indoxyl, is released.[1]

-

Oxidation & Dimerization: In the presence of atmospheric oxygen (or an added oxidant), two indoxyl molecules dimerize to form the deeply colored, insoluble 5,5'-dibromo-4,4'-dichloroindigo.[1]

Figure 1: Enzymatic hydrolysis and subsequent oxidative dimerization pathway of X-NeuNAc.

Experimental Protocol: Neuraminidase Screening

Objective: Qualitative detection of neuraminidase activity in bacterial colonies or viral isolates.

Reagents Required[5][6]

-

Substrate: X-NeuNAc Sodium Salt (10 mg).[1]

-

Solvent: Sterile distilled water (or 10% DMF if higher concentration needed).[1]

-